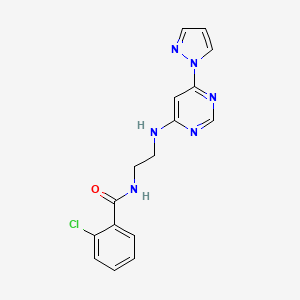

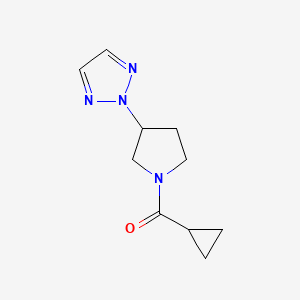

![molecular formula C10H10N4O2S B2505681 3-[1-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼基]丙腈 CAS No. 114997-77-2](/img/structure/B2505681.png)

3-[1-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼基]丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile, is a derivative of hydrazino propanenitrile with a benzisothiazolyl substituent. This class of compounds has been studied for their potential anti-inflammatory properties, particularly in the context of immune complex-induced inflammation . The structural features of these compounds, such as the presence of a hydrazino group and a benzisothiazolyl moiety, are crucial for their biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported using various methods. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound with a similar benzothiazolyl group, can be synthesized by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . These methods provide a basis for the synthesis of the compound , suggesting that similar strategies could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a benzisothiazolyl group attached to a hydrazino linker, which is then connected to a propanenitrile moiety. The structure-activity relationship studies indicate that the electron-rich nitrogen on the hydrazino group is essential for the anti-inflammatory activity . Additionally, the crystal structure of a related dihydrobenzothiazine compound shows that the molecule can form dimers and extended ribbons through hydrogen bonding and other non-covalent interactions .

Chemical Reactions Analysis

The reactivity of these compounds involves the formation of various derivatives through reactions with diazonium salts, leading to the formation of hydrazones and subsequent intramolecular cyclization to produce heterocyclic compounds . The ability to undergo cyclocondensation with hydrazine and phenylhydrazine to form pyrazole derivatives further demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as the octanol-water partition coefficients (log P) and dissociation constants (pKa), have been determined and correlated with their biological activity . The quantitative structure-activity relationships (QSAR) studies suggest that smaller substituents on the benzisothiazolyl ring or side chain increase potency, while electron-withdrawing groups on the side chain decrease potency . These findings are important for understanding the pharmacokinetic and pharmacodynamic properties of the compound.

科学研究应用

抗炎性能

与3-[1-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼基]丙腈结构相关的3-[1-(2-苯并噁唑基)肼基]丙腈衍生物已被评估其抗炎性能。这些化合物在减少胸膜试验中的渗出液量和白细胞积聚方面表现出有效性,显示出与氢化可的松相似但与消炎症不相同的活性模式。探讨了抑制Arthus反应的结构要求,突出了肼基的氮1'对活性的重要作用(Haviv et al., 1988)。

抗微生物活性

与3-[1-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼基]丙腈结构相似的化合物展示了显著的抗微生物活性。例如,从糖精钠合成的一系列4-羟基-N'-[1-苯乙基亚甲基]-2H/2-甲基-1,2-苯并噻嗪-3-羧肼1,1-二氧化物显示出中等至显著的抗菌和抗真菌性能(Ahmad et al., 2011)。

化学合成和结构分析

对类似于3-[1-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼基]丙腈的化合物,如4-[2-(2,2-二甲基-4,6-二氧代-1,3-二氧杂环戊-5-基亚甲基)肼基]苯甲腈进行了结构分析。这些研究包括探索构象、键长和分子内氢键的情况,为这些化合物的化学行为和潜在应用提供了见解(Çolak等,2010)。

新颖合成及在杂环化学中的应用

已进行了使用与3-[1-(1,1-二氧化-1,2-苯并异噻唑-3-基)肼基]丙腈结构相关的肼衍生物合成新化合物的研究。这些研究侧重于创造具有潜在应用价值的新杂环化合物,可应用于化学和药理学的各个领域(Kapratwar et al., 2005)。

属性

IUPAC Name |

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-6-3-7-14(12)10-8-4-1-2-5-9(8)17(15,16)13-10/h1-2,4-5H,3,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKMAUQNWZCJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

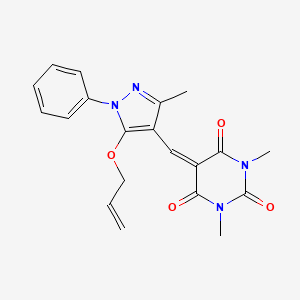

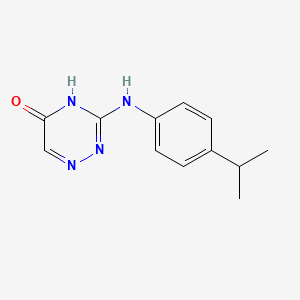

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

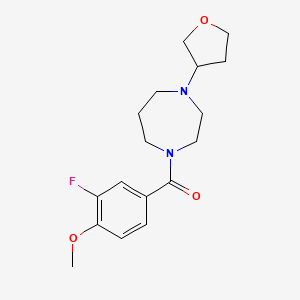

![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2505607.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)

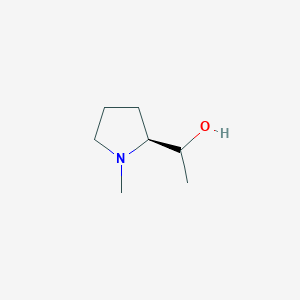

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)